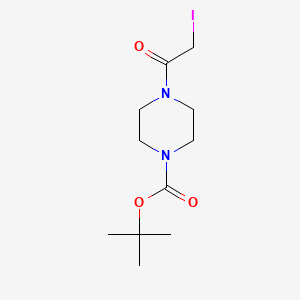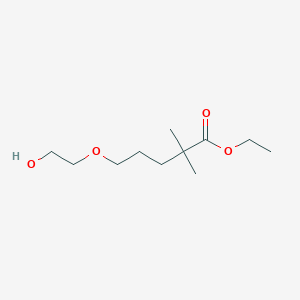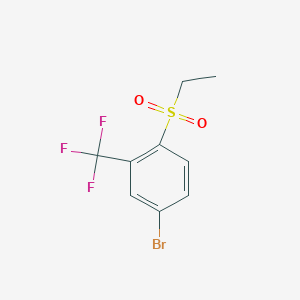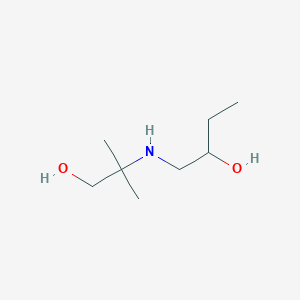
1-(1-Methyl-4-piperidyl)-indoline-6-ylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Methyl-4-piperidyl)-indoline-6-ylamine is an organic compound with a complex structure that includes both piperidine and indoline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-4-piperidyl)-indoline-6-ylamine typically involves multi-step organic reactions. One common route starts with the preparation of 1-methyl-4-piperidone, which is then reacted with indoline derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization and quality control measures to meet industry standards.
化学反应分析
Types of Reactions
1-(1-Methyl-4-piperidyl)-indoline-6-ylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.
科学研究应用
1-(1-Methyl-4-piperidyl)-indoline-6-ylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 1-(1-Methyl-4-piperidyl)-indoline-6-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
1-(1-Methyl-4-piperidinyl)piperazine: Shares a similar piperidine structure but differs in its overall molecular framework.
1-Methyl-4-piperidone: A precursor in the synthesis of 1-(1-Methyl-4-piperidyl)-indoline-6-ylamine.
Indoline derivatives: Compounds with similar indoline structures but different substituents.
Uniqueness
This compound is unique due to its combined piperidine and indoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H21N3 |
|---|---|
分子量 |
231.34 g/mol |
IUPAC 名称 |
1-(1-methylpiperidin-4-yl)-2,3-dihydroindol-6-amine |
InChI |
InChI=1S/C14H21N3/c1-16-7-5-13(6-8-16)17-9-4-11-2-3-12(15)10-14(11)17/h2-3,10,13H,4-9,15H2,1H3 |
InChI 键 |
QBQGXVYNNHYGHA-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(CC1)N2CCC3=C2C=C(C=C3)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![C-(5-furo[3,2-c]pyridin-2-yl-[1,2,4]oxadiazol-3-yl)methylamine](/img/structure/B8426992.png)




![6,7,8,9-tetrahydro-5H-1,4,10a-triaza-cyclohepta[f]inden-10-ol](/img/structure/B8427034.png)

![2-chloro-6,8-dihydroxy-7-propyl-9H-pyrrolo [2,1-b][1,3]benzoxazin-9-one](/img/structure/B8427053.png)





